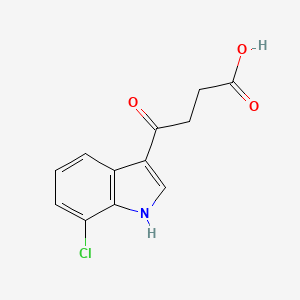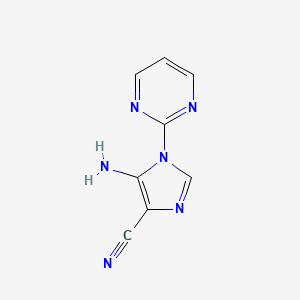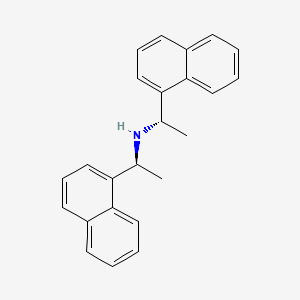
(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine is a chiral amine compound characterized by the presence of two naphthalene groups attached to a central amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-1-(naphthalen-1-yl)ethylamine with a suitable electrophile under controlled conditions to form the bis-substituted product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amine derivatives, and substituted aromatic compounds. These products can have diverse applications in materials science, pharmaceuticals, and organic synthesis .
Aplicaciones Científicas De Investigación
(S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mecanismo De Acción
The mechanism of action of (S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-Bis((S)-1-(naphthalen-1-yl)ethyl)amine include other chiral amines with naphthalene or aromatic groups, such as ®-Bis(®-1-(naphthalen-1-yl)ethyl)amine and (S)-1-(naphthalen-1-yl)ethylamine .
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of two naphthalene groups. This unique structure imparts distinct electronic and steric properties, making it valuable in asymmetric synthesis and catalysis .
Propiedades
Fórmula molecular |
C24H23N |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(1S)-1-naphthalen-1-yl-N-[(1S)-1-naphthalen-1-ylethyl]ethanamine |
InChI |
InChI=1S/C24H23N/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-18,25H,1-2H3/t17-,18-/m0/s1 |
Clave InChI |
PEXNOWUVNJBAPF-ROUUACIJSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC2=CC=CC=C21)N[C@@H](C)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


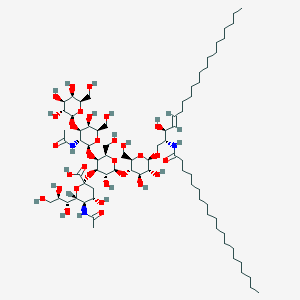

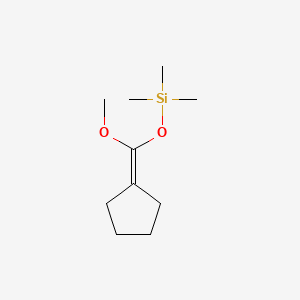
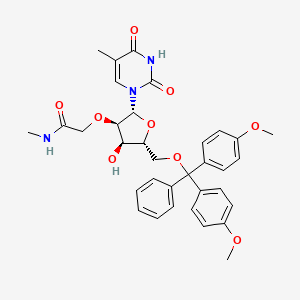
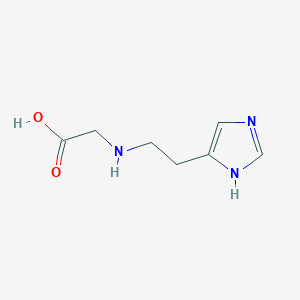
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12823262.png)
![Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate](/img/structure/B12823264.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)
![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
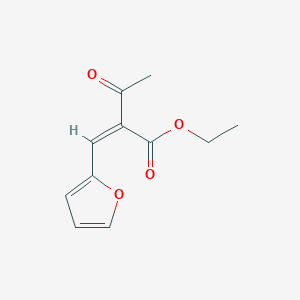

![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
